molecular formula C10H20Cl2N2O3S B7818007 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

Cat. No.: B7818007
M. Wt: 319.2 g/mol
InChI Key: VKGWJNLUPRAIOW-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride is a synthetic organic compound It is characterized by the presence of a chloroacetamide group, a dimethylaminoethyl group, and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride typically involves multiple steps:

    Formation of the Chloroacetamide Intermediate: This step involves the reaction of chloroacetyl chloride with a suitable amine to form the chloroacetamide intermediate.

    Introduction of the Dimethylaminoethyl Group: The chloroacetamide intermediate is then reacted with dimethylamine to introduce the dimethylaminoethyl group.

    Formation of the Dioxidotetrahydrothiophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of chloroacetamide derivatives on biological systems.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-(dimethylamino)ethyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(2-(Dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the hydrochloride salt form.

Uniqueness

The presence of both the chloroacetamide group and the dioxidotetrahydrothiophenyl group in 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O3S.ClH/c1-12(2)4-5-13(10(14)7-11)9-3-6-17(15,16)8-9;/h9H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGWJNLUPRAIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCS(=O)(=O)C1)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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